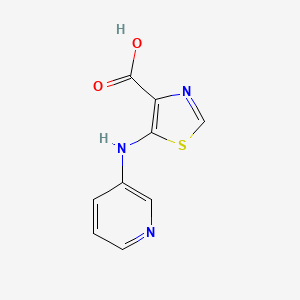

5-(Pyridin-3-ylamino)-thiazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-(pyridin-3-ylamino)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2S/c13-9(14)7-8(15-5-11-7)12-6-2-1-3-10-4-6/h1-5,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFDCHQIMPVZSJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC2=C(N=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201247299 | |

| Record name | 5-(3-Pyridinylamino)-4-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201247299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

899896-01-6 | |

| Record name | 5-(3-Pyridinylamino)-4-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=899896-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Pyridinylamino)-4-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201247299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

5-(Pyridin-3-ylamino)-thiazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring fused with a pyridine moiety, characterized by the following structure:

This unique structure contributes to its interaction with various biological targets, making it a candidate for various therapeutic applications.

Enzyme Interaction

This compound has been shown to interact with several enzymes, acting both as an inhibitor and an activator depending on the context. For example, it may inhibit enzymes involved in metabolic pathways, thereby affecting cellular function and signaling cascades .

Cellular Effects

Research indicates that this compound can modulate cell signaling pathways, leading to alterations in gene expression and cellular metabolism. In particular, it has been observed to induce stress responses in various cell types, which could be leveraged for therapeutic purposes .

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of thiazole compounds exhibit antimicrobial properties. For instance, certain derivatives showed significant inhibitory effects against bacterial strains with minimum inhibitory concentration (MIC) values indicating potent activity .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 10 | Moderate |

| Other derivatives | 1–5 | High |

Anti-inflammatory Properties

The anti-inflammatory activity of thiazole-based compounds has been evaluated through various assays. The inhibition of protein denaturation in bovine serum albumin has been utilized as a measure of anti-inflammatory potential, revealing IC50 values that suggest varying degrees of effectiveness among different compounds .

| Compound | IC50 (µg/mL) | Activity |

|---|---|---|

| 5l | 46.29 | High |

| 5g | 100.60 | Moderate |

Case Studies and Research Findings

- Anticancer Activity : A study highlighted the anticancer potential of thiazole derivatives, including this compound. These compounds were shown to induce cell cycle arrest in cancer cell lines, particularly at the G0/G1 phase, demonstrating selective cytotoxicity against tumor cells without affecting normal cells .

- Molecular Docking Studies : Molecular docking studies have indicated that this compound interacts favorably with target proteins involved in cancer progression and inflammation. The binding affinities suggest that modifications to the thiazole ring can enhance biological activity .

Scientific Research Applications

Research indicates that this compound exhibits significant antimicrobial activity . The thiazole ring is known for its role in various biological activities, including enzyme inhibition and receptor binding, which can lead to antimicrobial effects.

Scientific Research Applications

5-(Pyridin-3-ylamino)-thiazole-4-carboxylic acid has several applications in scientific research:

Medicinal Chemistry : It is investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring, which is known for its biological activity.

Biology : Used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Industry : Employed in the synthesis of more complex molecules that are used in pharmaceuticals and agrochemicals.

Antimicrobial Properties

In studies evaluating similar thiazole compounds, several derivatives demonstrated potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with some showing IC50 values lower than established antibiotics like ampicillin. While specific data for the ethyl ester variant is limited, structural similarities suggest comparable efficacy.

Enzyme Inhibition

The compound has shown potential in inhibiting specific enzymes involved in bacterial metabolism. For instance, derivatives have been tested against enzymes critical for cell wall synthesis, leading to bacterial cell lysis. Further research is ongoing to identify the exact targets and pathways involved.

Chemical Reactions Analysis

Esterification and Amide Formation

The carboxylic acid group at position 4 undergoes typical acid-derived reactions:

-

Esterification : Reaction with ethanol in acidic conditions yields the ethyl ester derivative, a precursor for further transformations .

-

Amide Coupling : Using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole), the acid forms amides with primary or secondary amines .

Example Reaction Conditions

Oxidation and Reduction

The thiazole ring and substituents participate in redox reactions:

-

Oxidation : Hydrogen peroxide or KMnO₄ oxidizes the thiazole sulfur or pyridine nitrogen, forming sulfoxides or N-oxides.

-

Reduction : LiAlH₄ reduces the carboxylic acid to a primary alcohol (via intermediate esters).

Key Findings

-

Oxidation of the thiazole ring with H₂O₂ in acetic acid produces sulfoxide derivatives, altering electronic properties.

-

Reduction of the ethyl ester derivative with LiAlH₄ yields 4-(hydroxymethyl)thiazole analogs.

Nucleophilic Substitution

The pyridine and thiazole rings facilitate substitution:

-

Pyridine Ring : Electrophilic substitution at the pyridine’s meta-position occurs with HNO₃/H₂SO₄, introducing nitro groups .

-

Thiazole Ring : Halogenation (Br₂ in DCM) at position 2 or 5 generates brominated intermediates for cross-coupling .

Experimental Evidence

-

Nitration of the pyridine moiety under mild acidic conditions yields 5-(3-nitro-pyridinylamino)thiazole-4-carboxylic acid .

-

Bromination at the thiazole’s 5-position enables Suzuki-Miyaura couplings for biaryl synthesis .

Condensation and Cyclization

The carboxylic acid participates in condensations:

-

Knoevenagel Condensation : With aromatic aldehydes (e.g., benzaldehyde), it forms α,β-unsaturated ketones in the presence of piperidine .

-

Hydrazide Formation : Reaction with hydrazine hydrate produces carbohydrazides, precursors for heterocyclic systems (e.g., 1,3,4-oxadiazoles) .

Synthetic Applications

Metal Complexation

The pyridine and thiazole nitrogen atoms act as ligands for transition metals:

-

Coordination Chemistry : Forms stable complexes with Cu(II), Fe(III), and Pd(II), characterized by UV-Vis and ESR spectroscopy .

Notable Complexes

| Metal Ion | Ligand Sites | Application | Source |

|---|---|---|---|

| Cu(II) | Pyridine N, thiazole S | Catalytic oxidation studies | |

| Pd(II) | Pyridine N, carboxylate O | Cross-coupling catalyst support |

Biological Derivatization

The compound serves as a scaffold for bioactive molecules:

-

Antimicrobial Agents : Ester derivatives show MIC values of 2–8 µg/mL against S. aureus and E. coli .

-

Kinase Inhibitors : Amide analogs inhibit CDK4/6 with IC₅₀ < 100 nM, highlighting therapeutic potential .

Structure-Activity Insights

-

Electron-withdrawing groups (e.g., -NO₂) on the pyridine ring enhance antimicrobial activity .

-

Bulky substituents on the amide nitrogen improve kinase selectivity .

Degradation Pathways

Stability studies reveal:

-

Acidic Hydrolysis : The thiazole ring decomposes in HCl (pH < 2), forming pyridine-3-amine and thiazole fragments.

-

Photodegradation : UV light induces cleavage of the C–N bond between thiazole and pyridine.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Commercial and Research Status

- Research Focus : Current interest lies in amide derivatives (e.g., 3-chloro-phenyl-amide) for kinase inhibition, as the amide group mimics ATP-binding site interactions . Hydroxymethyl variants (e.g., CAS 188891-43-2) are explored for prodrug applications due to their rapid metabolic conversion .

Preparation Methods

General Synthetic Approach

The core synthetic strategy involves the formation of the thiazole ring fused with the pyridin-3-ylamino group, typically achieved through condensation reactions between appropriately substituted precursors. The primary route involves the condensation of 3-aminopyridine with thiazole-4-carboxylic acid or its derivatives (such as esters), often facilitated by coupling agents under mild conditions.

- Typical Reaction Conditions : Use of condensing agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid group.

- Temperature : Room temperature or slightly elevated temperatures to promote coupling.

- Purification : Recrystallization or chromatographic methods to obtain high-purity products.

This approach is scalable and adaptable for industrial synthesis, with continuous flow reactors and automated platforms enhancing efficiency and yield.

Advanced Synthetic Method via α-Bromination and Thiourea Cyclization

A highly efficient and innovative method for synthesizing related 2-aminothiazole derivatives, which can be adapted for 5-(Pyridin-3-ylamino)-thiazole-4-carboxylic acid, involves:

Step 1: α-Bromination of β-Ethoxyacrylamides

- Starting from β-ethoxyacrylamide derivatives, selective α-bromination is achieved using N-bromosuccinimide (NBS) in a dioxane-water mixture.

- This step is chemoselective, avoiding unwanted bromination on amide nitrogen or aromatic rings.

Step 2: One-Pot Treatment with Thiourea

- The α-brominated intermediate undergoes cyclization with thiourea upon heating, forming the thiazole ring.

- This one-pot process yields 2-aminothiazole-5-carboxamide derivatives in excellent yields (up to 95%).

-

- Avoids the use of sensitive organometallic reagents such as n-butyllithium or sodium hydride.

- Eliminates protection and deprotection steps, simplifying the synthetic sequence.

- Suitable for large-scale synthesis due to operational simplicity and high yield.

Application Example : This method was successfully applied in the synthesis of dasatinib, an anti-cancer drug featuring a related thiazole core, demonstrating its utility for complex aminothiazole derivatives.

Detailed Reaction Scheme and Conditions

| Step | Reaction | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Formation of β-ethoxy acrylamide | β-Ethoxy acryloyl chloride + 2-chloro-6-methylaniline, pyridine base, THF, 0–20°C | 74 | Formation of acrylamide intermediate |

| 2 | α-Bromination | NBS, dioxane-H2O mixture, room temperature | - | Selective bromination at α-position |

| 3 | Thiazole ring formation | Thiourea, heating to 80°C | 95 | Cyclization to 2-aminothiazole-5-carboxamide |

| 4 | Coupling with pyrimidine derivative | NaO-tBu base, THF, 10°C to room temperature | 86 | Formation of aminothiazole intermediate |

| 5 | Final functionalization | Reaction with 1-(2-hydroxyethyl)piperazine, dioxane, reflux | 91 | Completion of target molecule synthesis |

This sequence highlights the efficiency and scalability of the process, with overall high yields and minimal side reactions.

Research Findings and Analysis

- Chemoselectivity : The α-bromination step is highly selective, avoiding N-bromination or aromatic bromination, which is critical for the purity of the final product.

- Operational Simplicity : The avoidance of air- and moisture-sensitive reagents reduces the need for stringent inert atmosphere conditions.

- Yield Improvement : Compared to traditional methods involving organolithium reagents and protection/deprotection steps, this method provides higher overall yields and shorter synthetic routes.

- Scalability : Demonstrated by the successful scale-up in the synthesis of dasatinib, indicating potential for industrial application.

- Versatility : The method can be adapted for various aminothiazole derivatives, including those with pyridin-3-ylamino substituents, by modifying the amine coupling partner.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| Condensation of 3-aminopyridine with thiazole-4-carboxylic acid derivatives using EDCI/DCC | Mild conditions, classical coupling | Simple, well-established, adaptable to scale | Moderate yields, may require purification |

| α-Bromination of β-ethoxyacrylamides followed by thiourea cyclization | One-pot, chemoselective, high yield | High yield, scalable, avoids sensitive reagents | Requires careful control of bromination step |

| Industrial scale continuous flow synthesis | Automated, large scale | Efficient, reproducible, high purity | Requires specialized equipment |

Q & A

Basic: What synthetic methodologies are recommended for preparing 5-(Pyridin-3-ylamino)-thiazole-4-carboxylic acid?

Methodological Answer:

The compound can be synthesized via a multi-step approach:

Condensation Reaction: React pyridine-3-amine with a thiazole precursor (e.g., 2-hydrazinylthiazole-4-carboxylate derivatives) under reflux in ethanol or DMF. Catalysts like acetic acid may enhance yield .

Ester Hydrolysis: If an ethyl ester intermediate is formed (e.g., 5-methyl-2-(pyridin-3-ylamino)-thiazole-4-carboxylic acid ethyl ester), hydrolyze it using NaOH or LiOH in aqueous THF to obtain the carboxylic acid .

Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the pure product.

Basic: What spectroscopic and analytical techniques are critical for structural confirmation?

Methodological Answer:

- FTIR: Confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, thiazole C-N stretches) .

- NMR: Use ¹H/¹³C NMR to assign protons (e.g., pyridinyl aromatic signals at δ 7.5–8.5 ppm) and carbon environments .

- Elemental Analysis: Verify C, H, N, S composition to ±0.4% deviation .

- Mass Spectrometry (HRMS): Validate molecular ion peaks and fragmentation patterns.

Advanced: How do structural modifications at the pyridinyl or thiazole rings influence biological activity?

Methodological Answer:

- Substituent Effects:

- Pyridinyl Modifications: Introducing electron-withdrawing groups (e.g., -CN) enhances binding to targets like urate transporters or enzymes (e.g., xanthine oxidase) .

- Thiazole Modifications: Bulky substituents (e.g., quinolinyl) improve antimicrobial activity but may reduce solubility. Hydroxy groups (e.g., 8-hydroxyquinolinyl) enhance antioxidant capacity via radical scavenging .

- SAR Studies: Use comparative assays (e.g., MIC for antimicrobials, IC₅₀ for enzyme inhibition) to evaluate derivatives. Computational docking (AutoDock Vina) can predict binding affinities .

Advanced: What in silico tools are recommended for predicting ADMET properties?

Methodological Answer:

- SwissADME: Predict solubility (LogP), bioavailability, and blood-brain barrier permeability.

- Molinspiration: Calculate drug-likeness scores (e.g., Lipinski’s Rule of Five).

- ProTox-II: Estimate toxicity endpoints (e.g., LD₅₀, hepatotoxicity).

- Validation: Cross-reference predictions with in vitro assays (e.g., Caco-2 cell permeability) .

Advanced: How can researchers resolve discrepancies in reported antimicrobial activity data?

Methodological Answer:

- Assay Conditions: Standardize protocols (e.g., broth microdilution vs. agar diffusion) and bacterial strains (e.g., ATCC references).

- Compound Purity: Verify purity (>95%) via HPLC and control for degradation (e.g., light exposure).

- Solvent Effects: Use DMSO at ≤1% to avoid cytotoxicity.

- Statistical Analysis: Apply ANOVA or non-parametric tests to assess reproducibility .

Basic: What standard protocols evaluate antioxidant activity?

Methodological Answer:

- DPPH Assay: Measure radical scavenging at 517 nm; IC₅₀ values <50 µg/mL indicate high activity.

- ABTS⁺ Decolorization: Quantify inhibition at 734 nm; compare to Trolox standards.

- FRAP Assay: Assess Fe³⁺ reduction capacity at 593 nm.

- Positive Controls: Include ascorbic acid or quercetin for validation .

Advanced: What strategies improve aqueous solubility for in vivo studies?

Methodological Answer:

- Salt Formation: React the carboxylic acid with NaOH/KOH to form water-soluble sodium/potassium salts .

- Prodrug Design: Synthesize ester prodrugs (e.g., ethyl or morpholinoethyl esters) hydrolyzed in vivo.

- Nanoformulation: Use liposomes or PEGylated nanoparticles to enhance bioavailability .

Basic: How is purity and stability validated under experimental conditions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.